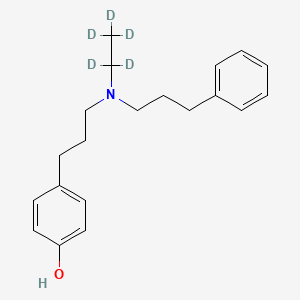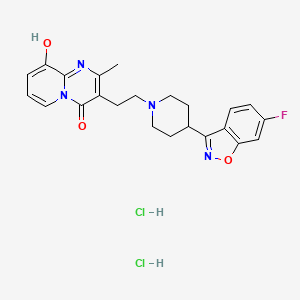
2-(アセチルアミノ)-2-デオキシ-3-O-アセチル-4,6-O-ベンジリデン-α-D-ガラクトピラノーストリクロロアセチミデート
説明
2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-α-D-galactopyranose Trichloroacetimidate is a complex carbohydrate derivative used primarily as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates. This compound is notable for its role in facilitating glycosylation reactions, which are essential in the formation of glycosidic bonds between sugar molecules .
科学的研究の応用
2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-α-D-galactopyranose Trichloroacetimidate is widely used in scientific research, particularly in the fields of carbohydrate chemistry and glycobiology. It is used to synthesize complex oligosaccharides and glycoconjugates, which are important for studying cell-cell interactions, immune responses, and the development of therapeutic agents .
In chemistry, this compound is used to study the mechanisms of glycosylation reactions and to develop new methods for the synthesis of glycosides. In biology and medicine, it is used to create glycosylated molecules that can be used as vaccines, diagnostics, and therapeutics .
作用機序
Target of Action
Trichloroacetimidates are commonly employed as alcohol alkylation reagents . Therefore, the primary targets of this compound could be alcohols in various biochemical reactions.
Mode of Action
The compound interacts with its targets (alcohols) through a process known as alkylation . This process involves the transfer of an alkyl group from the trichloroacetimidate to the alcohol, resulting in the formation of an ether or ester .
Biochemical Pathways
Given its role as an alcohol alkylation reagent, it can be inferred that it plays a role in various biochemical synthesis pathways where alkylation is required .
Pharmacokinetics
It is known that the compound is a white solid soluble in organic solvents, preferably nonpolar ones especially cyclohexane . Polar solvents promote ionization and decomposition . This suggests that the compound’s bioavailability could be influenced by the polarity of the environment.
Result of Action
The result of the compound’s action is the formation of ethers or esters through the alkylation of alcohols . This can lead to the synthesis of various other compounds, depending on the specific alcohol and the conditions of the reaction .
Action Environment
The action of the compound is influenced by environmental factors such as the polarity of the solvent. The compound is soluble in nonpolar solvents like cyclohexane, and polar solvents can promote ionization and decomposition . Therefore, the choice of solvent can significantly influence the compound’s action, efficacy, and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-α-D-galactopyranose Trichloroacetimidate typically involves the protection of hydroxyl groups in the galactopyranose ring, followed by the introduction of the trichloroacetimidate group. The process begins with the acetylation of the amino and hydroxyl groups, followed by the formation of the benzylidene acetal to protect the 4,6-hydroxyl groups. The final step involves the reaction of the protected galactopyranose with trichloroacetonitrile in the presence of a base to form the trichloroacetimidate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the glycosylation process .
化学反応の分析
Types of Reactions: 2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-α-D-galactopyranose Trichloroacetimidate primarily undergoes glycosylation reactions, where it acts as a glycosyl donor. These reactions are typically catalyzed by acids or Lewis acids, which activate the trichloroacetimidate group, facilitating the formation of glycosidic bonds .
Common Reagents and Conditions: Common reagents used in these reactions include catalytic amounts of acids such as trifluoromethanesulfonic acid or boron trifluoride etherate. The reactions are usually carried out in anhydrous solvents like dichloromethane or acetonitrile at low temperatures to prevent decomposition of the trichloroacetimidate group .
Major Products: The major products of these reactions are glycosides, which are formed by the transfer of the glycosyl group from the donor to an acceptor molecule. These glycosides can be further modified to produce complex oligosaccharides and glycoconjugates .
類似化合物との比較
Similar compounds to 2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-α-D-galactopyranose Trichloroacetimidate include other glycosyl donors such as thioglycosides, glycosyl fluorides, and glycosyl bromides. These compounds also facilitate glycosylation reactions but differ in their reactivity and stability .
Uniqueness: The uniqueness of 2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-α-D-galactopyranose Trichloroacetimidate lies in its high reactivity and the ability to form glycosidic bonds under mild conditions. This makes it particularly useful for the synthesis of sensitive glycosides and complex oligosaccharides .
List of Similar Compounds:- Thioglycosides
- Glycosyl fluorides
- Glycosyl bromides
These compounds are used in similar applications but offer different advantages and limitations depending on the specific requirements of the glycosylation reaction .
特性
IUPAC Name |
[(4aR,6R,7R,8R,8aR)-7-acetamido-2-phenyl-6-(2,2,2-trichloroethanimidoyl)oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl3N2O7/c1-9(25)24-13-15(28-10(2)26)14-12(29-17(13)31-18(23)19(20,21)22)8-27-16(30-14)11-6-4-3-5-7-11/h3-7,12-17,23H,8H2,1-2H3,(H,24,25)/t12-,13-,14+,15-,16?,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITIXZADLMPSAR-ZKSLVMDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC(=N)C(Cl)(Cl)Cl)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OC(=N)C(Cl)(Cl)Cl)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl3N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746908 | |
| Record name | 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171973-69-6 | |
| Record name | 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















